molecular formula C12H14N2OS B2507855 4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 852046-48-1

4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No. B2507855
CAS RN: 852046-48-1
M. Wt: 234.32
InChI Key: FHCZPMNPKUUKFX-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Benzo[d]thiazole is another important heterocyclic compound that exhibits a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic pathways, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]thiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Chemical Reactions Analysis

The reactivity of pyrrolidine and benzo[d]thiazole derivatives can be influenced by various factors, including the substituents on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and benzo[d]thiazole derivatives can be influenced by factors such as the substituents on the rings and the stereochemistry of the molecule .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Researchers have explored derivatives of 4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole to develop potential drug candidates. Key aspects include:

Anti-Inflammatory and Analgesic Agents

Compound (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide has demonstrated anti-inflammatory and analgesic activities. Its ulcerogenic index compares favorably with indomethacin and celecoxib .

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, including those derived from pyrrolidine and indole, were investigated for in vitro antitubercular activity. Further studies are warranted to explore their potential .

Mechanism of Action

The mechanism of action of pyrrolidine and benzo[d]thiazole derivatives can vary widely depending on the specific compound and its target. For example, some benzo[d]thiazole derivatives have been found to inhibit quorum sensing, a type of bacterial communication .

Safety and Hazards

The safety and hazards associated with pyrrolidine and benzo[d]thiazole derivatives can vary widely depending on the specific compound. For example, some compounds may be harmful if swallowed or in contact with skin .

Future Directions

The development of new pyrrolidine and benzo[d]thiazole derivatives is an active area of research, with potential applications in the treatment of various diseases .

properties

IUPAC Name

4-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-9-5-4-6-10-11(9)13-12(16-10)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCZPMNPKUUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

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